N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide
Description
Introduction to Pyridazinone-Based Therapeutics and Research Significance
Historical Evolution of Pyridazinone Derivatives in Medicinal Chemistry
Pyridazinones, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms, first gained attention in the mid-20th century for their cardiovascular effects. Early studies identified 4,5-dihydro-6-phenylpyridazinones as potent inotropic agents, enhancing cardiac contractility through phosphodiesterase (PDE) inhibition. By the 1980s, derivatives like pimobendan demonstrated combined vasodilatory and positive inotropic properties, paving the way for heart failure therapeutics.
The 1990s marked a shift toward anti-inflammatory applications. Emorfazone , a 3(2H)-pyridazinone derivative, became clinically notable for its analgesic and anti-inflammatory activity without the ulcerogenic side effects of traditional NSAIDs. Structural modifications, such as halogenation and arylpiperazinyl substitutions, further optimized potency and selectivity. Recent advances have explored pyridazinones as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, addressing multifactorial inflammation.
Table 1: Key Milestones in Pyridazinone Drug Development
Structural Uniqueness of N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(o-Tolyl)acetamide
This compound (molecular formula: C₁₆H₁₉N₃O₂ , molecular weight: 285.34 g/mol) integrates three critical motifs:
- Pyridazinone Core : The 6-oxopyridazin-1(6H)-yl group provides hydrogen-bonding capacity via its ketone oxygen and nitrogen atoms, facilitating interactions with enzymatic targets.
- Propyl Linker : A three-carbon chain connects the pyridazinone ring to the acetamide group, optimizing spatial orientation for target engagement while maintaining metabolic stability.
- o-Tolyl-Acetamide Substituent : The ortho-methylphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability for central nervous system applications.
Figure 1: Structural Comparison with Analogous Derivatives
The synthesis of this compound typically involves:
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-6-2-3-7-14(13)12-15(20)17-9-5-11-19-16(21)8-4-10-18-19/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOUJQWLWCWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propyl group.
Coupling with o-Tolyl Acetamide: The final step involves coupling the pyridazinone derivative with o-tolyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for modifications that can lead to new derivatives with potential applications in various fields.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies suggest that derivatives of this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations have shown that the compound may induce apoptosis in cancer cell lines, warranting further exploration into its mechanisms of action.
Medicine
The compound is being investigated for its therapeutic potential against various diseases, including:
- Neurodegenerative Disorders: Its structural similarity to known inhibitors of monoamine oxidase suggests potential applications in treating conditions like Parkinson's disease .
- Inflammatory Diseases: Ongoing studies are exploring its efficacy in modulating inflammatory pathways.
Case Study 1: Anticancer Activity
In a study examining the effects of various pyridazinone derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide can be compared with other pyridazinone derivatives and tolyl-containing compounds. Similar compounds include:
Pyridazinone Derivatives: Compounds with similar pyridazinone rings but different substituents.
Tolyl-Containing Compounds: Compounds with tolyl groups attached to different functional groups.
The uniqueness of this compound lies in its specific combination of the pyridazinone ring and the tolyl group, which imparts distinct chemical and biological properties.
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone ring and an o-tolyl group, which are significant for its biological interactions. The molecular formula is and the molecular weight is approximately 256.35 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Pyridazinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Propyl Chain : A nucleophilic substitution reaction introduces the propyl group.
- Coupling with o-Tolyl Acetamide : This final step typically uses coupling reagents like EDCI in the presence of bases such as triethylamine.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that it may inhibit key enzymes involved in inflammatory pathways, similar to other pyridazine derivatives.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit:
- Anticancer Properties : Some pyridazine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
Study on Anti-inflammatory Activity
A recent study identified new pyridazine-based compounds as multi-target anti-inflammatory agents. These compounds were tested for their ability to inhibit carbonic anhydrase (CA), COX-2, and 5-LOX enzymes. The results indicated significant inhibition rates, suggesting that this compound could exhibit similar properties due to its structural similarities .
Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer potential of pyridazine derivatives. The findings revealed that these compounds could effectively reduce tumor growth in various cancer cell lines by interfering with cellular signaling pathways associated with proliferation and survival .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propylamide | Structure | Anticancer, anti-inflammatory |
| 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide | Structure | COX inhibition, potential analgesic |
Q & A
Q. What are the established synthetic routes for preparing N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide, and how do reaction conditions influence yield and purity?
The synthesis of acetamide derivatives typically involves coupling reactions between amine and carbonyl-containing intermediates. For example, Scheme 3 in outlines a protocol using ethanol and piperidine at 0–5 °C for 2 hours to synthesize structurally related 2-cyanoacetamide derivatives . Adjusting solvent polarity (e.g., DMF vs. ethanol) and base selection (e.g., DIPEA in ) can optimize reaction efficiency and minimize side products. Purification via Biotage SP4 systems (as in ) is recommended for isolating high-purity products (>95%) .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be utilized to confirm the structural integrity of this compound?
- 1H NMR : Peaks for the o-tolyl methyl group (δ ~2.3 ppm) and pyridazinone protons (δ ~6.5–7.5 ppm) should align with similar compounds in and .
- FTIR : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : QTOF ESI MS (as in ) provides accurate mass verification (e.g., [M+H]+ calculated vs. observed) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
and describe assays for structurally related acetamides:
- Antimicrobial Activity : MIC testing against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
- DNA Binding : UV-Vis titration or fluorescence quenching to assess intercalation or groove binding .
- Enzyme Inhibition : Kinase or protease assays using fluorogenic substrates, with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?
- DFT Analysis : Optimize the molecular geometry and calculate HOMO-LUMO gaps to predict reactivity (as in for MESP analysis) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare results with experimental data from to validate predictions .
Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?
Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact pharmacokinetic properties?
Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?
- Rodent Models : For neuropathic pain or inflammation, use carrageenan-induced paw edema ( references PEGylated compounds with enhanced bioavailability) .
- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS, adjusting formulations (e.g., PEGylation) to improve AUC .
Methodological Guidance
Q. What analytical workflows are recommended for detecting metabolic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
